molecular formula C18H18N2OS2 B11057095 N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11057095
M. Wt: 342.5 g/mol
InChI Key: TVZIXGFEYCAYOA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenyl group, a benzothiazole ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a thiol compound, often in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzothiazole with 2-ethylphenylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring and sulfanyl group are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

    N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)oxy]acetamide: Contains an ether linkage instead of a sulfanyl group.

    N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide: Features an amino group in place of the sulfanyl group.

Uniqueness

N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to the presence of the sulfanyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18N2OS2/c1-3-13-6-4-5-7-14(13)19-17(21)11-22-18-20-15-9-8-12(2)10-16(15)23-18/h4-10H,3,11H2,1-2H3,(H,19,21)

InChI Key

TVZIXGFEYCAYOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)C

Origin of Product

United States

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